molecular formula C17H25N3O6S B2898068 N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-35-1

N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2898068
CAS No.: 872986-35-1
M. Wt: 399.46
InChI Key: PJBPAGOVZDPSJE-UHFFFAOYSA-N
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Description

N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic diamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an ethyl moiety. The 1,3-oxazinan ring and benzenesulfonyl group are critical for interactions with biological targets, such as proteases or receptors, while the ethanediamide backbone may enhance solubility and metabolic stability .

Properties

IUPAC Name

N-ethyl-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-4-18-16(21)17(22)19-11-15-20(8-5-9-26-15)27(23,24)13-6-7-14(25-3)12(2)10-13/h6-7,10,15H,4-5,8-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBPAGOVZDPSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazinan Ring: This can be achieved through the cyclization of appropriate amino alcohols under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the aromatic ring using sulfonyl chlorides in the presence of a base.

    Formation of the Oxalamide Moiety: This is typically done by reacting the intermediate with oxalyl chloride followed by the addition of an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects depends on its interaction with molecular targets. The oxazinan ring and sulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Sulfonyl/Aryl Groups

a) N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide ()
  • Molecular Formula : C₂₂H₂₆FN₃O₆S
  • Molecular Weight : 479.5 g/mol
  • Key Differences :
    • Substitution of 4-methoxy-3-methylbenzenesulfonyl with 4-fluoro-3-methylbenzenesulfonyl.
    • Addition of a 2-methoxyphenylmethyl group on the N'-amide.
  • The 2-methoxyphenyl group increases steric bulk, which may reduce solubility but improve selectivity.
b) N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ()
  • Molecular Formula : C₁₉H₂₇N₃O₆S
  • Molecular Weight : 425.5 g/mol
  • Key Differences :
    • Replacement of the ethyl group with a cyclopentyl moiety.
    • Absence of the 3-methyl group on the benzenesulfonyl ring.
  • Simplified benzenesulfonyl group may reduce steric hindrance during target binding.

Analogs with Varied Backbones or Functional Groups

a) N-(1-cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide ()
  • Molecular Formula: Not explicitly stated (likely C₂₇H₃₀N₄O₂).
  • Key Differences :
    • Replacement of the oxazinan-sulfonyl core with a pyrazole and diphenylpropyl group.
  • Implications: The bulky diphenylpropyl group may hinder solubility but improve receptor binding specificity. Pyrazole rings are known for hydrogen-bonding interactions, differing from the oxazinan’s conformational flexibility .
b) Quinolinyl Oxamide Derivatives (QOD) ()
  • Example: N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide
  • Key Differences: Incorporation of a quinolinyl group instead of sulfonyl-oxazinan.
  • Implications: Quinoline moieties are associated with antimalarial activity (e.g., falcipain inhibition), suggesting divergent therapeutic applications compared to sulfonyl-based analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Evidence Source
Target Compound Likely C₂₀H₂₈N₃O₆S ~450 (estimated) 4-Methoxy-3-methylbenzenesulfonyl, oxazinan Enzyme inhibition, drug lead Inferred
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-...}ethanediamide C₂₂H₂₆FN₃O₆S 479.5 4-Fluoro-3-methylbenzenesulfonyl, 2-methoxyphenyl Enhanced metabolic stability
N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-...}ethanediamide C₁₉H₂₇N₃O₆S 425.5 Cyclopentyl, simplified benzenesulfonyl Improved lipophilicity
N-(1-cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide Not provided ~450 (estimated) Pyrazole, diphenylpropyl Receptor-specific binding
Quinolinyl Oxamide Derivative (QOD) C₂₀H₂₁N₃O₃ ~351 Quinolinyl, benzodioxol Antimalarial activity

Research Findings and Mechanistic Insights

  • Sulfonyl vs. Sulfonamide Groups : highlights that sulfonamide-containing compounds (e.g., 4-methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide) exhibit fungicidal and insecticidal properties. The target compound’s benzenesulfonyl group may similarly enhance interactions with enzymatic active sites, though its diamide backbone could modulate toxicity profiles .
  • Role of Substituents : Fluorine in ’s analog improves resistance to oxidative metabolism, while cyclopentyl groups () increase lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Synthetic Routes : and suggest that sulfonyl and azide substitutions are achievable via nucleophilic displacement (e.g., tosyl substitution), which may be applicable to the target compound’s synthesis .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a 4-methoxy-3-methylbenzenesulfonyl group , an oxazinan ring , and an ethanediamide backbone . The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., at the sulfur atom) . The oxazinan ring introduces conformational flexibility, influencing binding interactions in biological systems, while the ethyl and methoxy groups modulate lipophilicity and metabolic stability . These features collectively affect solubility, reactivity in cross-coupling reactions, and potential as a protease inhibitor .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the oxazinan ring conformation, sulfonyl group placement, and ethyl/methoxy substituents. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns (e.g., cleavage at the sulfonyl-oxazinan junction) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1450 cm1^{-1}) stretches .
  • Computational Modeling : Density Functional Theory (DFT) can predict reactive sites and optimize synthesis pathways .

Advanced: What strategies optimize the multi-step synthesis of this compound?

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates, particularly during sulfonylation and oxazinan ring formation .
  • Catalyst Selection : Employ coupling agents like EDC/HOBt for amide bond formation to minimize racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity, while low temperatures (−78°C) stabilize intermediates during Grignard additions .
  • Purification : Use flash chromatography (e.g., 20–80% EtOAc/hexane gradients) or preparative HPLC to isolate high-purity product .

Advanced: How do computational methods aid in predicting reaction pathways and regioselectivity?

Quantum mechanical calculations (e.g., using Gaussian or ORCA) can model transition states for sulfonylation or nucleophilic attacks. For example:

  • Reaction Path Search : Identify low-energy pathways for oxazinan ring closure, minimizing side reactions like epimerization .
  • Regioselectivity Analysis : Compare activation energies for competing sulfonyl group substitutions (e.g., para vs. meta positions) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., cyclooxygenase-2) by simulating interactions with the sulfonyl and oxazinan moieties .

Advanced: How to resolve contradictory data on its biological activity across studies?

  • Controlled Replication : Standardize assays (e.g., enzyme inhibition IC50_{50} measurements) under identical pH, temperature, and solvent conditions .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line specificity or compound purity .
  • Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and validate target engagement .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Protease Inhibition : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) to measure activity against matrix metalloproteinases (MMPs) .
  • Kinase Profiling : Perform high-throughput screening with ATP-Glo™ assays to identify kinase targets .
  • Cytotoxicity Testing : Combine MTT assays with flow cytometry to distinguish apoptosis from necrosis in cancer cell lines .

Advanced: How to design derivatives to enhance metabolic stability?

  • Isosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at benzylic positions to slow metabolism without altering steric effects .
  • Prodrug Strategies : Convert the ethanediamide to a methyl ester prodrug for improved oral bioavailability .

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